molecular formula C9H10BrClO B2730170 3-(3-Bromo-5-chlorophenyl)propan-1-ol CAS No. 1379299-64-5

3-(3-Bromo-5-chlorophenyl)propan-1-ol

Cat. No.: B2730170
CAS No.: 1379299-64-5
M. Wt: 249.53
InChI Key: OVIDMQXCAFTOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-5-chlorophenyl)propan-1-ol is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrClO. Its structure comprises a propan-1-ol chain attached to a phenyl ring substituted with bromine (Br) at position 3 and chlorine (Cl) at position 5. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceutical or agrochemical applications. The bromine and chlorine substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-(3-bromo-5-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIDMQXCAFTOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-chlorophenyl)propan-1-ol typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as magnesium or lithium .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromo-5-chlorophenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Physical and Chemical Properties

Boiling/Melting Points

Halogen substituents increase molecular weight and intermolecular forces:

  • Chlorinated Propanes (): Chloropropanes (e.g., 1-chloropropane, CAS 75-29-6) have lower boiling points (~46°C) compared to brominated analogues due to weaker halogen interactions .

Prediction for Target Compound: The dual Br/Cl substitution likely increases boiling point (>150°C) and melting point compared to non-halogenated propanols.

Solubility and Reactivity

  • Bromine’s polarizability enhances solubility in non-polar solvents (e.g., dichloromethane) compared to chlorine-only analogues.
  • The hydroxyl group enables hydrogen bonding, improving aqueous solubility relative to non-alcoholic halogenated aromatics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.